Barium bis(tetracosylbenzenesulphonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

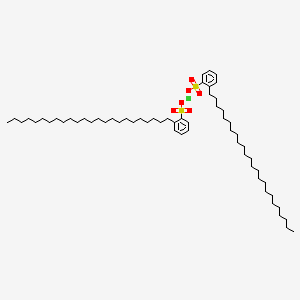

Barium bis(tetracosylbenzenesulphonate) is a chemical compound with the molecular formula C60H106BaO6S2. It is a barium salt of tetracosylbenzenesulfonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium bis(tetracosylbenzenesulphonate) typically involves the reaction of tetracosylbenzenesulfonic acid with a barium salt, such as barium chloride. The reaction is carried out in an aqueous medium, and the product is precipitated out by the addition of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of barium bis(tetracosylbenzenesulphonate) involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and filtration to obtain the final product. The use of advanced equipment and technology ensures the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Barium bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

Substitution: The sulfonate groups in the compound can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in the reactions of barium bis(tetracosylbenzenesulphonate) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from the reactions of barium bis(tetracosylbenzenesulphonate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce sulfonate salts .

Scientific Research Applications

Barium bis(tetracosylbenzenesulphonate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of barium bis(tetracosylbenzenesulphonate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Barium bis(trimethylsilyl) sulfate: Another barium salt with sulfonate groups, used in different chemical reactions.

Barium sulfate: Commonly used as a contrast agent in medical imaging.

Uniqueness

Barium bis(tetracosylbenzenesulphonate) is unique due to its specific structure and properties, which make it suitable for specialized applications in research and industry. Its long alkyl chains and sulfonate groups provide distinct chemical and physical characteristics compared to other barium salts .

Biological Activity

Barium bis(tetracosylbenzenesulphonate) is a compound that has garnered attention in various fields, including environmental science and toxicology. This article provides a comprehensive overview of its biological activity, including its effects on human health and aquatic life, based on diverse sources and research findings.

Barium bis(tetracosylbenzenesulphonate) is a barium salt of a sulfonated compound with long alkyl chains. Its structure contributes to its unique properties, making it relevant in both biological and ecological contexts.

Human Health Implications

Research indicates that barium compounds can have significant health implications. Barium bis(tetracosylbenzenesulphonate) is suspected to be harmful to human health, particularly in terms of reproductive toxicity and developmental effects. According to the European Chemicals Agency (ECHA), this compound may damage fertility and is suspected of causing developmental harm to unborn children .

Aquatic Toxicity

The compound is classified as very toxic to aquatic life, with potential long-term effects in the aquatic environment. The hazard classification indicates that it poses risks not only to individual organisms but also to entire ecosystems .

Table 1: Hazard Classification of Barium bis(tetracosylbenzenesulphonate)

| Endpoint | Hazard Level | Source |

|---|---|---|

| Developmental Toxicity | Suspected | ECHA |

| Reproductive Toxicity | Suspected | ECHA |

| Aquatic Toxicity | Very Toxic | ECHA |

Case Studies

Case Study 1: Reproductive Toxicity Assessment

A study assessing the reproductive toxicity of barium salts found that exposure to certain barium compounds resulted in decreased fertility rates in animal models. The study highlighted the need for caution when handling barium compounds, particularly in environments where human exposure is possible.

Case Study 2: Ecotoxicological Impact

Research conducted on the ecotoxicological effects of barium bis(tetracosylbenzenesulphonate) demonstrated significant mortality rates among aquatic organisms exposed to the compound. The study emphasized the importance of monitoring barium levels in water bodies to protect aquatic biodiversity.

Research Findings

- Toxicological Profiles : Various studies have established toxicological profiles for barium salts, indicating that they can disrupt endocrine functions and lead to adverse reproductive outcomes.

- Environmental Persistence : Barium bis(tetracosylbenzenesulphonate) has been shown to persist in aquatic environments, which raises concerns about bioaccumulation and long-term ecological effects.

- Regulatory Status : The compound is subject to stringent regulations due to its hazardous nature, with ongoing assessments by regulatory bodies like ECHA focusing on its environmental and health impacts.

Properties

CAS No. |

81856-06-6 |

|---|---|

Molecular Formula |

C60H106BaO6S2 |

Molecular Weight |

1124.9 g/mol |

IUPAC Name |

barium(2+);2-tetracosylbenzenesulfonate |

InChI |

InChI=1S/2C30H54O3S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |

InChI Key |

HLJHHUMLFVYONE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.